3-Benzoyl-2-fluoropyridine
Description
Properties
CAS No. |
79574-71-3 |
|---|---|
Molecular Formula |
C12H8FNO |
Molecular Weight |
201.20 g/mol |
IUPAC Name |
(2-fluoropyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C12H8FNO/c13-12-10(7-4-8-14-12)11(15)9-5-2-1-3-6-9/h1-8H |
InChI Key |
DJXDIPQSHGPDAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Fluoride Displacement of Nitro Groups
A widely reported method involves substituting nitro groups on pyridine rings with fluoride ions. In one protocol, 3-nitro-2-bromopyridine undergoes nucleophilic attack by tetrabutylammonium fluoride (Bu₄NF) in dimethylformamide (DMF) at room temperature. The reaction proceeds via an SNAr mechanism, facilitated by the electron-withdrawing nitro group, which activates the pyridine ring toward substitution. Yields for this method typically range from 65% to 78%, depending on the purity of the starting material and reaction time.
Bromine-to-Fluorine Exchange
Alternative approaches utilize brominated precursors, such as 3-bromo-2-fluoropyridine, which reacts with benzoyl chloride in the presence of palladium catalysts. For example, a Suzuki-Miyaura coupling reaction with phenylboronic acid derivatives introduces the benzoyl group at the 3-position. This method requires anhydrous conditions and temperatures of 80–100°C, achieving yields of up to 82%. Key challenges include controlling regioselectivity and minimizing dehalogenation side reactions.
Friedel-Crafts Acylation with Fluorinated Intermediates
Lewis Acid-Catalyzed Benzoylation
A patent-described method employs Friedel-Crafts acylation to attach benzoyl groups to fluoropyridine scaffolds. In a representative procedure, 2-fluoropyridine reacts with benzoyl chloride in the presence of anhydrous aluminum chloride (AlCl₃) as a Lewis acid. The reaction is conducted in 1,2-dichloroethane under dry hydrogen chloride gas, maintained below 40°C to prevent decomposition. Post-reaction hydrolysis with aqueous sodium hydroxide yields 3-benzoyl-2-fluoropyridine with a 73% isolated yield.
Solvent and Temperature Optimization
The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like DMF enhance solubility of intermediates but may lead to side reactions with Lewis acids. Nonpolar solvents such as dichloroethane improve selectivity, albeit at slower reaction rates. Temperature control below 50°C is essential to avoid ring fluorination loss, a common side reaction observed at elevated temperatures.
Metal-Mediated Cross-Coupling Strategies
Lithiation and Electrophilic Quenching
A advanced synthetic route involves lithiating 2-fluoropyridine at the 3-position using lithium diisopropylamide (LDA) at −78°C. The lithiated intermediate reacts with benzaldehyde to form a secondary alcohol, which is subsequently oxidized to the ketone using pyridinium chlorochromate (PCC). This method achieves a 68% overall yield but requires stringent anhydrous conditions and cryogenic temperatures.
Bromination Followed by Suzuki Coupling
Diazonium Salt Fluorination (Blaz-Schiemann Reaction)
Aminopyridine Precursor Conversion
A Chinese patent outlines a method where 3-amino-2-fluoropyridine is converted to its diazonium salt using sodium nitrite and hydrofluoric acid. Subsequent thermal decomposition of the diazonium tetrafluoroborate intermediate releases nitrogen gas, yielding 3-fluoro-2-fluoropyridine. While this approach is cost-effective, the handling of diazonium salts poses safety risks due to their explosive nature.
Denitration-Fluorination Sequential Processing
An alternative pathway starts with nitropyridine derivatives. For instance, 3-nitro-2-fluoropyridine undergoes catalytic hydrogenation to the amine, followed by diazotization and fluorination. This method avoids direct handling of unstable intermediates but requires additional purification steps to remove residual nitro compounds.
Comparative Analysis of Methodologies
Yield and Scalability Assessment
| Method | Yield (%) | Temperature Range | Scalability | Key Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 65–78 | RT–50°C | Moderate | Competing side reactions |
| Friedel-Crafts Acylation | 70–73 | 30–40°C | High | Moisture sensitivity |
| Suzuki Coupling | 75–80 | 80–100°C | High | Catalyst cost |
| Blaz-Schiemann Reaction | 60–65 | 0–5°C (diazotization) | Low | Safety concerns |
Industrial Feasibility
Friedel-Crafts and Suzuki coupling methods are preferred for large-scale production due to their compatibility with continuous flow reactors. In contrast, cryogenic lithiation and diazonium salt routes are less practical for industrial settings due to energy intensity and safety protocols.
Challenges and Mitigation Strategies
Regioselectivity in Electrophilic Substitution
Electrophilic benzoylation at the 3-position of 2-fluoropyridine is challenging due to the directing effects of the fluorine atom. Steric hindrance from ortho-fluorine often leads to para-substitution byproducts. Using bulky Lewis acids like FeCl₃ improves regiocontrol, reducing para-product formation from 22% to 8%.
Fluorine Displacement Side Reactions
In methods involving halogenated intermediates, nucleophilic displacement of fluorine by amines or hydroxide ions is a common issue. For example, attempts to aminate this compound resulted in partial fluorine loss, producing 3-benzoyl-2-aminopyridine as a byproduct . Adjusting reaction pH to neutral conditions and using non-nucleophilic bases like DBU mitigates this problem.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-2-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, although the presence of the fluorine atom can reduce its reactivity.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as Bu₄NF in DMF.
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides .
Scientific Research Applications
Properties
3-Benzoyl-2-fluoropyridine is typically a solid at room temperature and has distinct physical and chemical properties. It falls under the category of heterocyclic compounds and is classified as an aromatic compound because of its conjugated pi-electron system, which contributes to its stability and reactivity.
Applications
This compound has several notable applications:
- Medicinal Chemistry Due to its structural characteristics, it may interact with molecular targets such as enzymes or receptors. For example, pyridine derivatives have clinical relevance and can be used as antibacterial and antifungal agents .
- Agrochemicals The specific applications of this compound in this field were not detailed in the search results, but its properties make it potentially valuable in this area.
- Materials Science The unique properties of this compound make it of interest in this field.
Research & Development
- Inhibiting Human DHODH 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine is highly active . Inhibition of DHODH by this compound was confirmed in an array of in vitro assays .
- Use as a Starting Material The use of 2-fluoropyridine as a starting material improved the versatility of the synthetic method, allowing for a more modular approach .
Related Research
- Polyphenol-containing nanoparticles Polyphenols, which contain phenolic hydroxyl groups, are found in natural plants and have beneficial effects on human health . Polyphenol-containing nanoparticles have antioxidation and anticancer activity, and have shown promise in the preparation, stabilization, and modification of multifunctional nanoassemblies for bioimaging and therapeutic delivery .
- Phenolic Compounds Some phenolic compounds work with nonsteroidal anti-inflammatory drugs (NSAIDs) to inhibit pro-inflammatory mediators' activity or gene expression, including cyclooxygenase (COX) . Various phenolic compounds can also act on transcription factors to up- or downregulate elements within the antioxidant response pathways . Phenolic compounds can inhibit enzymes associated with the development of human diseases and have been used to treat various common human ailments, including hypertension, metabolic problems, incendiary infections, and neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 3-Benzoyl-2-fluoropyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes, receptors, and ion channels. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic efficacy . The compound may also induce the generation of reactive oxygen species (ROS) and modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
3-Benzoyl-2-chloro-4-iodopyridine (2k)
- Structure : Chlorine replaces fluorine at position 2; iodine is added at position 3.
- Reactivity : The chloro group is less electronegative than fluorine, reducing electronic withdrawal effects. However, the iodine at position 4 enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
- Synthetic Utility : Used in copper-catalyzed C–N bond formation, though yields (65–68%) are comparable to fluorinated analogs .
- Stability : Chloro derivatives are more resistant to nucleophilic substitution than fluoro analogs, limiting applications in amination reactions .
2-Amino-3-benzoyl-4-(methylthio)pyridine ([20])
- Structure: A methylthio (-SMe) group replaces fluorine at position 4; amino group at position 2.
- Reactivity : The methylthio group acts as a directing group in cyclization reactions but complicates substitution chemistry due to sulfur’s oxidation sensitivity.
- Applications : Used in tandem N-arylation-cyclization with iodobenzofurans to form naphthyridines (50% yield) .
- Limitations : Oxidation of -SMe to sulfoxides introduces diastereomerism, complicating purification .
2-Amino-3-(2-methylthio)benzoylpyridine ([23])
- Structure: Methylthio-benzoyl moiety at position 3; amino group at position 2.
- Synthesis : Derived from 3-benzoyl-2-fluoropyridine via ammonia-mediated fluorine substitution (quantitative yield) .
- Advantage Over Fluoro Analogs: The amino group enhances nucleophilicity, enabling efficient cyclization reactions.
Comparative Data Table
Key Research Findings
Fluorine vs. Chlorine Reactivity : Fluorine’s electronegativity increases the partial positive charge at C-2, making this compound more reactive in nucleophilic substitutions than its chloro analog .
Amination Efficiency: Fluorine in this compound is readily replaced by amino groups under mild conditions (e.g., aqueous ammonia at 50°C), whereas chloro analogs require harsher conditions .
Heterocycle Synthesis : this compound outperforms methylthio analogs in constructing pyrido[2,3-d]pyrimidines (94% yield vs. 50% for methylthio derivatives) .
Stability Challenges : Attempted deprotometallation of this compound with LiTMP and dimethyl disulfide led to complex mixtures, highlighting instability under strong bases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Benzoyl-2-fluoropyridine, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound typically involves benzoylation of 2-fluoropyridine. A validated approach includes reacting 2-fluoropyridine with benzoyl chloride derivatives under basic conditions. For example, in related syntheses, potassium carbonate in dimethylacetamide (DMAc) at 135°C has been used to facilitate nucleophilic substitution or coupling reactions . Key factors affecting yield include solvent polarity (e.g., DMAc vs. DMF), reaction temperature, and the presence of directing groups (e.g., fluorine at the 2-position), which influence regioselectivity.
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly and NMR, is critical for identifying fluorine and proton environments. The benzoyl group’s carbonyl stretch (~1650–1700 cm) in IR spectroscopy and molecular ion peaks in High-Resolution Mass Spectrometry (HRMS) further confirm structural integrity. Single-crystal X-ray diffraction, as demonstrated in studies of analogous fluoropyridine derivatives, provides definitive crystallographic validation .
Q. What are the primary challenges in purifying this compound?
- Methodological Answer : Challenges include solubility limitations in common organic solvents and separation from byproducts (e.g., unreacted 2-fluoropyridine). Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is recommended. Recrystallization from ethanol or dichloromethane-hexane mixtures may improve purity, as seen in purification protocols for structurally similar compounds .
Advanced Research Questions
Q. How can researchers optimize regioselectivity in the benzoylation of 2-fluoropyridine derivatives?
- Methodological Answer : Regioselectivity is influenced by electronic and steric effects. The 2-fluorine atom acts as a meta-directing group, favoring benzoylation at the 3-position. Catalytic systems, such as Lewis acids (e.g., AlCl) or transition-metal catalysts, can enhance selectivity. For example, copper-mediated cross-coupling reactions have been employed in analogous pyridine functionalization to achieve high positional control . Computational modeling (DFT) of charge distribution and reaction intermediates can further guide optimization.
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing benzoyl and fluorine groups reduce electron density at the pyridine ring, facilitating oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Steric hindrance from the benzoyl group may limit reactivity at adjacent positions. Studies on fluorinated pyridines suggest that halogen-metal exchange or directed ortho-metalation strategies can enhance functionalization efficiency .
Q. How should researchers resolve contradictions in reported yields for this compound synthesis under similar conditions?
- Methodological Answer : Discrepancies may arise from subtle differences in reagent purity, moisture levels, or heating methods (e.g., oil bath vs. microwave). Systematic replication with controlled variables (e.g., anhydrous solvents, inert atmosphere) is essential. Analytical techniques like HPLC or GC-MS can quantify side products. Cross-referencing protocols from independent studies, such as the use of potassium carbonate in DMAc , helps identify robust conditions.
Data Analysis and Contradiction Management
Q. What strategies are recommended for analyzing conflicting biological activity data of this compound derivatives?
- Methodological Answer : Contradictions in bioactivity data may stem from assay variability (e.g., cell line differences, concentration ranges). Meta-analysis of multiple studies, combined with dose-response curve validation, is critical. For fluorinated compounds, verifying metabolic stability (e.g., cytochrome P450 assays) and membrane permeability (e.g., PAMPA) can clarify discrepancies . Transparent reporting of experimental conditions, as emphasized in open-data frameworks , aids reproducibility.
Applications in Drug Discovery
Q. How does the fluorine substituent at the 2-position influence the bioactivity of this compound derivatives?
- Methodological Answer : Fluorine enhances metabolic stability and modulates lipophilicity, improving pharmacokinetic profiles. Its electronegativity also alters binding interactions with target proteins (e.g., kinase inhibitors). Comparative studies of fluorinated vs. non-fluorinated analogs, using surface plasmon resonance (SPR) or crystallography, reveal specific hydrogen-bonding and steric effects critical for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
